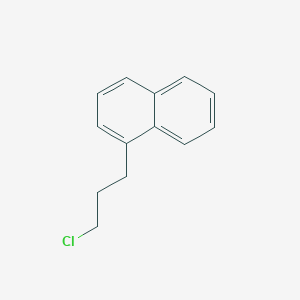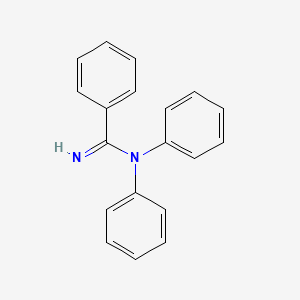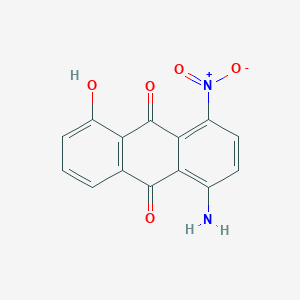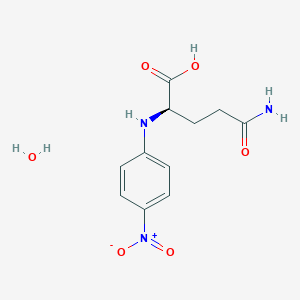![molecular formula C34H42O2S2 B13134052 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic semiconductors and photovoltaic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of Thiophene Derivatives: The initial step involves the synthesis of thiophene derivatives through a series of reactions, including halogenation and alkylation.
Coupling Reactions: The thiophene derivatives are then coupled with furobenzofuran units using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.
Aplicaciones Científicas De Investigación
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran has a wide range of scientific research applications:
Organic Semiconductors: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaic Materials: It is a key component in the fabrication of organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.
Photocatalysis: The compound has shown potential in photocatalytic applications, particularly in the generation of hydrogen through water splitting.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a fluorescent probe for imaging and sensing applications.
Mecanismo De Acción
The mechanism of action of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran involves its interaction with light and its ability to facilitate charge transfer processes. The compound’s unique structure allows it to absorb light efficiently and generate excitons, which can then be separated into free charge carriers. These charge carriers are transported through the material, making it an effective component in electronic and photovoltaic devices.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]benzo[1,2-b4,5-b’]dithiophene: This compound is structurally similar and is also used in organic semiconductors and photovoltaic materials.
Poly[4,8-bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]: Another related compound used in polymer solar cells.
Uniqueness
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran stands out due to its furobenzofuran core, which imparts unique electronic properties and enhances its performance in various applications. Its ability to undergo diverse chemical reactions and its potential in photocatalytic applications further highlight its versatility and significance in scientific research.
Propiedades
Fórmula molecular |
C34H42O2S2 |
|---|---|
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran |
InChI |
InChI=1S/C34H42O2S2/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
Clave InChI |
QCIHRXJIZWVWIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=COC3=C(C4=C2OC=C4)C5=CC=C(S5)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


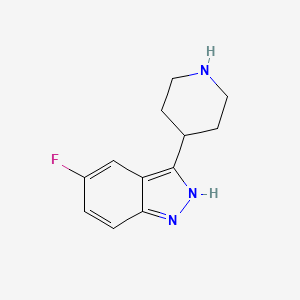
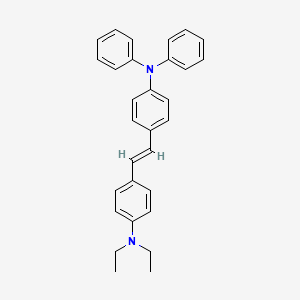
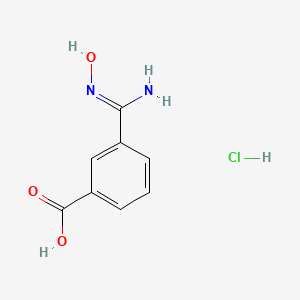
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
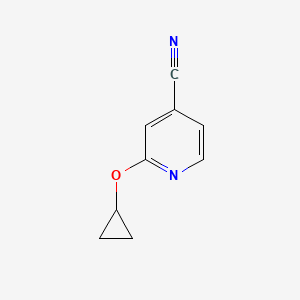
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
